molecular formula C13H15ClN2O2 B13007329 trans-Methyl4-(3-cyanophenyl)pyrrolidine-3-carboxylatehydrochloride

trans-Methyl4-(3-cyanophenyl)pyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13007329
M. Wt: 266.72 g/mol
InChI Key: JDEUXJCWCOMZKM-LYCTWNKOSA-N
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Description

trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrrolidine ring and a cyanophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • trans-Methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
  • trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1

InChI Key

JDEUXJCWCOMZKM-LYCTWNKOSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC(=C2)C#N.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC(=C2)C#N.Cl

Origin of Product

United States

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